molecular formula C14H13N3O2 B008442 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile CAS No. 108611-04-7

6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile

Cat. No. B008442
M. Wt: 255.27 g/mol
InChI Key: KPLWOXURHUEXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile, also known as OXPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OXPB is a bipyridine derivative that has been synthesized through a multi-step process.

Scientific Research Applications

6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and electrochemistry. In medicinal chemistry, 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile has been investigated for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. In materials science, 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile has been studied for its potential use as a building block for the synthesis of metal-organic frameworks (MOFs). In electrochemistry, 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile has been investigated for its potential use as a redox mediator in electrochemical systems.

Mechanism Of Action

The mechanism of action of 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile is not yet fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth. 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile has been shown to inhibit the activity of the enzyme topoisomerase I, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and cell death.

Biochemical And Physiological Effects

6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile inhibits the growth of cancer cells, induces apoptosis (programmed cell death), and inhibits the activity of certain enzymes involved in cancer cell growth. In vivo studies have shown that 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile can inhibit the growth of tumors in mice, and can also reduce the incidence of metastasis (the spread of cancer to other parts of the body).

Advantages And Limitations For Lab Experiments

One advantage of using 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a potentially useful tool for studying cancer cell growth and developing new anti-cancer therapies. However, one limitation of using 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research involving 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile. One potential direction is the further investigation of its anti-cancer properties, including its ability to inhibit the growth of cancer cells and reduce the incidence of metastasis. Another potential direction is the investigation of its potential use as a building block for the synthesis of MOFs. Additionally, further research could be done to explore its potential use as a redox mediator in electrochemical systems.

Synthesis Methods

The synthesis of 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile involves a multi-step process that begins with the reaction of 2-chloronicotinic acid with potassium hydroxide to form 2-pyridylacetonitrile. This intermediate is then reacted with 2-bromo-3-hydroxypropyl bromide to form 6-(2-hydroxypropoxy)-2-pyridylacetonitrile. Finally, the product is reacted with 4-cyanopyridine to form 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile.

properties

CAS RN

108611-04-7

Product Name

6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

2-(2-hydroxypropoxy)-5-pyridin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C14H13N3O2/c1-10(18)9-19-14-12(7-15)6-13(8-17-14)11-2-4-16-5-3-11/h2-6,8,10,18H,9H2,1H3

InChI Key

KPLWOXURHUEXBX-UHFFFAOYSA-N

SMILES

CC(COC1=C(C=C(C=N1)C2=CC=NC=C2)C#N)O

Canonical SMILES

CC(COC1=C(C=C(C=N1)C2=CC=NC=C2)C#N)O

Origin of Product

United States

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